1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is a high-performance, room-temperature ionic liquid (RTIL) characterized by its extreme hydrophobicity, wide liquid range, and exceptional chemical inertness [1]. Unlike earlier-generation halogenated or fluorinated ionic liquids,[BMIM][TFSI] pairs the versatile 1-butyl-3-methylimidazolium cation with the robust bis(trifluoromethylsulfonyl)imide anion, yielding a solvent with a wide electrochemical window, moderate viscosity (~56-62 mPa·s at 20 °C), and high thermal stability with decomposition onset above 370 °C [2]. For industrial buyers and materials scientists, these baseline properties make it a premier choice for advanced energy storage, supported ionic liquid membranes (SILMs), and high-temperature extraction processes where long-term stability and non-volatility are strict procurement requirements [1].
Substituting[BMIM][TFSI] with cheaper, first-generation ionic liquids like [BMIM][PF6] or[BMIM][BF4] introduces severe process risks, primarily due to catastrophic hydrolytic instability [1]. In the presence of trace moisture or elevated temperatures, the [PF6] and[BF4] anions readily hydrolyze to release highly toxic and corrosive hydrogen fluoride (HF) gas, which degrades electrochemical cell components, poisons catalysts, and destroys membrane supports [2]. Furthermore, substituting with shorter-chain analogs alters the lipophilicity and phase-separation dynamics critical for liquid-liquid extractions, while substituting with[BMIM][FSI] sacrifices thermal and anodic stability. Consequently, [BMIM][TFSI] cannot be generically replaced without compromising equipment integrity, safety, and long-term operational reproducibility [1].
First-generation ionic liquids such as [BMIM][PF6] are notoriously susceptible to hydrolysis when exposed to moisture, leading to the generation of corrosive hydrogen fluoride (HF) [1]. In contrast, [BMIM][TFSI] utilizes the highly stable [TFSI] anion, which resists hydrolysis even in aqueous biphasic systems or under humid ambient conditions. This fundamental difference eliminates the risk of HF-induced degradation of reactor vessels, membrane supports, and battery casings, making [BMIM][TFSI] the mandatory choice for any process lacking strict anhydrous controls [1].
| Evidence Dimension | Hydrolytic stability and corrosive byproduct formation |
| Target Compound Data | Stable; no HF release in moisture |
| Comparator Or Baseline | [BMIM][PF6] (Hydrolyzes to release HF) |
| Quantified Difference | Complete elimination of HF generation pathway |
| Conditions | Ambient moisture or aqueous biphasic extraction systems |
Eliminating HF generation is critical for preventing the corrosion of expensive capital equipment and ensuring operator safety in industrial scale-up.
The electrochemical window of an electrolyte dictates the maximum operating voltage of energy storage devices. [BMIM][TFSI] provides a remarkably wide electrochemical window, significantly outperforming standard organic carbonate mixtures (which typically degrade around 4.0 V) and showing superior anodic stability compared to [BMIM][FSI] analogs [1]. This extended stability prevents premature electrolyte breakdown at the cathode, enabling the use of higher-voltage electrode materials in next-generation batteries and supercapacitors [1].
| Evidence Dimension | Electrochemical window (ΔE) |
| Target Compound Data | ~4.6 - 4.9 V |
| Comparator Or Baseline | Standard organic carbonates (~4.0 V) |
| Quantified Difference | >0.6 V extension in operational voltage window |
| Conditions | Glassy carbon electrode, room temperature |
A wider electrochemical window allows battery manufacturers to utilize high-voltage cathodes, directly translating to higher energy density storage systems.
For applications in high-temperature catalysis or thermal fluids, solvent degradation is a primary failure mode. Thermogravimetric analysis (TGA) demonstrates that [BMIM][TFSI] possesses exceptional thermal robustness, with a decomposition onset temperature typically between 370 °C and 400 °C [1]. When compared to [BMIM][FSI] (bis(fluorosulfonyl)imide) derivatives, which exhibit lower thermal stability due to weaker bonds, [BMIM][TFSI] offers a substantially wider safe operating margin for exothermic reactions and high-temperature separations [1].
| Evidence Dimension | Thermal decomposition onset temperature (T_onset) |
| Target Compound Data | ~370 °C - 400 °C |
| Comparator Or Baseline | [BMIM][FSI] derivatives (Lower thermal stability) |
| Quantified Difference | Superior thermal margin preventing premature degradation |
| Conditions | Thermogravimetric analysis (TGA) under inert or dry air atmosphere |
Procuring a solvent with a ~400 °C decomposition threshold minimizes solvent loss and prevents contamination during high-temperature industrial reactions.
The transport properties of ionic liquids are heavily dependent on anion structure. [BMIM][TFSI] exhibits a moderate dynamic viscosity of approximately 56 to 62 mPa·s at 20 °C[1]. This is significantly lower than cyclic sulfonimide analogs like [BMIM][6cPFSI] (239 mPa·s) and generally lower than [BMIM][PF6]. The reduced viscosity of [BMIM][TFSI] enhances ionic mobility, improves mass transfer rates in catalytic processes, and drastically reduces the energy required for pumping the fluid through industrial membrane systems or flow reactors [1].
| Evidence Dimension | Dynamic viscosity at 20 °C |
| Target Compound Data | ~56 - 62 mPa·s |
| Comparator Or Baseline | [BMIM][6cPFSI] (239 mPa·s) |
| Quantified Difference | ~75% reduction in dynamic viscosity |
| Conditions | Neat ionic liquid at 20 °C |
Lower viscosity directly improves reaction kinetics and reduces the mechanical overhead costs associated with pumping viscous fluids in continuous-flow systems.
Because [BMIM][TFSI] does not hydrolyze to form HF and possesses moderate viscosity, it is the ideal impregnating fluid for porous polymer or ceramic membrane supports[1]. It ensures long-term mechanical and chemical stability under transmembrane pressure, outperforming[BMIM][PF6] which degrades membrane integrity over time [1].
Leveraging its wide electrochemical window and high thermal stability (>370 °C), [BMIM][TFSI] is directly applicable as a neat electrolyte or co-solvent in supercapacitors and next-generation lithium-ion batteries [2]. It prevents the anodic breakdown seen in standard organic carbonates and [FSI]-based liquids [2].
The extreme hydrophobicity and high decomposition onset (~400 °C) of [BMIM][TFSI] make it a superior solvent for liquid-liquid extractions and high-temperature catalytic reactions [3]. Unlike [BMIM][BF4], it maintains phase separation with water without degrading, allowing for easy product recovery and solvent recycling [3].
Corrosive;Acute Toxic;Health Hazard;Environmental Hazard